Fmoc-D-Trp-OH Fmoc-D-Trp-OH
Brand Name: Vulcanchem
CAS No.: 86123-11-7
VCID: VC21540404
InChI: InChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30)/t24-/m1/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O
Molecular Formula: C26H22N2O4
Molecular Weight: 426.5 g/mol

Fmoc-D-Trp-OH

CAS No.: 86123-11-7

Cat. No.: VC21540404

Molecular Formula: C26H22N2O4

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-D-Trp-OH - 86123-11-7

CAS No. 86123-11-7
Molecular Formula C26H22N2O4
Molecular Weight 426.5 g/mol
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30)/t24-/m1/s1
Standard InChI Key MGHMWKZOLAAOTD-XMMPIXPASA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O

Chemical Properties and Structure

Molecular Characteristics

Fmoc-D-Trp-OH is characterized by specific chemical properties that determine its behavior in synthetic applications. The compound has a molecular formula of C26H22N2O4 and a molecular weight of 426.47 g/mol . Its structure combines the Fmoc protecting group, which features a fluorene ring system, with D-tryptophan, which contains the distinctive indole side chain.

The physical appearance of Fmoc-D-Trp-OH is crystalline, with a reported melting point of 184°C . This relatively high melting point reflects the compound's stability and the presence of aromatic ring systems that contribute to intermolecular interactions in the solid state.

Spectroscopic and Analytical Data

One important physical characteristic of Fmoc-D-Trp-OH is its specific optical rotation. The compound exhibits a specific rotation [α]20/D of 29 degrees (concentration = 1, in DMF) . This optical rotation value is a direct consequence of the D-configuration of the tryptophan residue and serves as an important parameter for quality control and identification.

Table 1: Key Physical and Chemical Properties of Fmoc-D-Trp-OH

PropertyValueMethod
Molecular FormulaC26H22N2O4-
Molecular Weight426.47 g/mol-
Physical FormCrystalVisual observation
Melting Point184°CThermal analysis
Specific Rotation [α]20/D29°Polarimetry (c=1, DMF)
CAS Number86123-11-7-
MDL NumberMFCD00062954-
Purity≥97.0%HPLC, titration analysis

Structural Features and Reactivity

Fmoc-D-Trp-OH contains several functional groups that define its reactivity in peptide synthesis. The carboxylic acid group remains unprotected and available for peptide bond formation with the amino group of another amino acid. The alpha-amino group is protected by the Fmoc group, which prevents unwanted reactions at this position during coupling procedures.

The tryptophan side chain features the indole ring system, which is sensitive to certain reaction conditions and may require additional protection in some synthetic schemes. For instance, in more complex synthetic routes involving multiple coupling steps or specific side reactions, the indole nitrogen may be protected with groups such as Boc (tert-butyloxycarbonyl), as seen in related compounds like Fmoc-D-trp(boc)-D-trp(boc)-OH .

Synthesis Approaches

General Synthetic Routes

While the search results don't provide specific methods for synthesizing Fmoc-D-Trp-OH itself, they offer insights into related synthetic approaches that can be adapted for this compound. Typically, the synthesis of Fmoc-protected amino acids involves the reaction of the amino acid with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) or Fmoc-OSu (N-hydroxysuccinimide ester of Fmoc) under basic conditions.

The starting material for Fmoc-D-Trp-OH synthesis would be D-tryptophan, which can be protected at the alpha-amino position with the Fmoc group while leaving the carboxylic acid function unprotected. This selective protection strategy is essential for the compound's utility in peptide synthesis.

Protection Strategies in Peptide Chemistry

The search results illustrate various protection strategies used in peptide chemistry, which are relevant to understanding the role of Fmoc-D-Trp-OH. For example, search result details synthetic approaches involving protected amino acids, including Fmoc-protected derivatives, in the synthesis of D-isoglutamine-D-tryptophan .

In these synthetic routes, different protecting groups are used for different functional groups: Fmoc or Cbz (benzyloxycarbonyl) for amino protection, and benzyl (Bzl) or alkyl groups for carboxyl protection . These orthogonal protection strategies allow for selective deprotection steps during peptide synthesis, enabling controlled and stepwise formation of peptide bonds.

Quality Control and Purification

Commercial Fmoc-D-Trp-OH, as described in search result , undergoes quality control through HPLC analysis and titration, with a specified purity of ≥97.0% . Purification methods for Fmoc-protected amino acids typically involve recrystallization or chromatographic techniques to ensure high purity, which is crucial for successful peptide synthesis.

Applications in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis

Fmoc-D-Trp-OH plays a significant role in solid-phase peptide synthesis (SPPS), a methodology widely used for the synthesis of peptides and small proteins. In SPPS, the peptide chain is built on a solid support, and the Fmoc group provides temporary protection of the alpha-amino group during each coupling step.

The Fmoc-based SPPS strategy offers advantages such as mild deprotection conditions using bases like piperidine, which preserves sensitive functional groups. Incorporating D-tryptophan through Fmoc-D-Trp-OH allows for the creation of peptides with enhanced stability against enzymatic degradation and altered conformational properties.

Synthesis of Bioactive Peptides

Comparative Analysis with Related Compounds

Comparison with L-Tryptophan Derivatives

Fmoc-D-Trp-OH differs from its L-enantiomer (Fmoc-L-Trp-OH) primarily in the stereochemistry at the alpha-carbon. This stereochemical difference results in distinct conformational properties when incorporated into peptides. While L-amino acids are the building blocks of naturally occurring proteins, the incorporation of D-amino acids can disrupt regular secondary structures like alpha-helices or beta-sheets, potentially creating unique conformational motifs with specialized functions.

Related Protected D-Tryptophan Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
Fmoc-D-Trp-OHC26H22N2O4426.47D-tryptophan with Fmoc protection on alpha-amino group
Fmoc-D-trp(boc)-D-trp(boc)-OHC45H46N4O10812.9Dipeptide with two D-tryptophan residues, Fmoc on N-terminus, Boc on indole nitrogens
Fmoc-L-Trp-OHC26H22N2O4426.47L-tryptophan with Fmoc protection on alpha-amino group
D-Trp-OHC11H12N2O2204.23Unprotected D-tryptophan

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